molecular formula C14H12F2N2O2 B11738022 N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline

N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline

Cat. No.: B11738022
M. Wt: 278.25 g/mol
InChI Key: OVZBLDKOSSCUQY-UHFFFAOYSA-N
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Description

N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline is an organic compound with the molecular formula C14H12F2N2O2 It is a derivative of nitroaniline, characterized by the presence of benzyl, difluoro, and methyl groups attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 3,5-difluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    N-methylation: The nitroaniline derivative is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Benzylation: Finally, the N-methyl-3,5-difluoro-2-nitroaniline is benzylated using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).

    Oxidation: m-Chloroperbenzoic acid, dichloromethane (DCM).

Major Products Formed

    Reduction: N-benzyl-3,5-difluoro-N-methyl-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: this compound N-oxide.

Scientific Research Applications

N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline involves its interaction with molecular targets through various pathways:

    Electron Transfer: The nitro group can participate in electron transfer reactions, influencing the compound’s reactivity.

    Hydrogen Bonding: The presence of the nitro and amino groups allows for hydrogen bonding interactions with biological molecules.

    π-π Interactions: The benzyl group can engage in π-π stacking interactions, which are important in molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-nitroaniline: Lacks the difluoro and methyl groups, resulting in different electronic properties.

    N-methyl-3,5-difluoro-2-nitroaniline: Lacks the benzyl group, affecting its steric and electronic characteristics.

    3,5-difluoro-2-nitroaniline: Lacks both the benzyl and methyl groups, leading to distinct reactivity and applications.

Uniqueness

N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H12F2N2O2

Molecular Weight

278.25 g/mol

IUPAC Name

N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline

InChI

InChI=1S/C14H12F2N2O2/c1-17(9-10-5-3-2-4-6-10)13-8-11(15)7-12(16)14(13)18(19)20/h2-8H,9H2,1H3

InChI Key

OVZBLDKOSSCUQY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=CC(=C2)F)F)[N+](=O)[O-]

Origin of Product

United States

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